molecular formula C23H50O5Si3 B11927326 (3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one

(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one

Cat. No.: B11927326
M. Wt: 490.9 g/mol
InChI Key: LDGCUJIXTRHIDG-GUDVDZBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one is a complex organic compound characterized by its multiple tert-butyldimethylsilyl (TBDMS) protecting groups. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether groups, often using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: PCC in DCM at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: TBAF in THF at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Removal of TBDMS groups to yield free hydroxyl groups.

Scientific Research Applications

(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the synthesis of complex biomolecules where selective protection and deprotection of functional groups are required.

    Medicine: Utilized in the development of pharmaceuticals where precise control over molecular structure is crucial.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one primarily involves the protection of hydroxyl groups. The TBDMS groups provide steric hindrance, preventing reactions at the protected sites. This allows for selective reactions at other functional groups in the molecule. The deprotection process involves the cleavage of the silyl ether bonds, typically using fluoride ions, to regenerate the free hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5R)-3,4-bis[(trimethylsilyl)oxy]-5-{[(trimethylsilyl)oxy]methyl}oxolan-2-one: Similar structure but with trimethylsilyl (TMS) groups instead of TBDMS.

    (3R,4R,5R)-3,4-bis[(triisopropylsilyl)oxy]-5-{[(triisopropylsilyl)oxy]methyl}oxolan-2-one: Contains triisopropylsilyl (TIPS) groups.

Uniqueness

The use of tert-butyldimethylsilyl groups in (3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one provides greater steric hindrance compared to TMS and TIPS groups, offering enhanced protection for hydroxyl groups during complex synthetic processes. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are critical.

Properties

Molecular Formula

C23H50O5Si3

Molecular Weight

490.9 g/mol

IUPAC Name

(3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one

InChI

InChI=1S/C23H50O5Si3/c1-21(2,3)29(10,11)25-16-17-18(27-30(12,13)22(4,5)6)19(20(24)26-17)28-31(14,15)23(7,8)9/h17-19H,16H2,1-15H3/t17-,18-,19-/m1/s1

InChI Key

LDGCUJIXTRHIDG-GUDVDZBRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H](C(=O)O1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.